molecular formula C24H26N4 B11710940 N,N'-Bis-(4-dimethylaminobenzylidene)-1,4-phenylenediamine CAS No. 15257-27-9

N,N'-Bis-(4-dimethylaminobenzylidene)-1,4-phenylenediamine

Cat. No.: B11710940
CAS No.: 15257-27-9
M. Wt: 370.5 g/mol
InChI Key: IHNJTQVBLBPBEC-UHFFFAOYSA-N
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Description

N,N'-Bis-(4-dimethylaminobenzylidene)-1,4-phenylenediamine is a Schiff base ligand synthesized via the condensation of 1,4-phenylenediamine and 4-dimethylaminobenzaldehyde. This compound serves as a versatile precursor in coordination chemistry, forming stable complexes with various metal ions, such as Zn(II) and Cd(II), which adopt octahedral geometries . In biochemical research, this Schiff base and its metal complexes are primarily investigated for their antimicrobial properties. Studies on analogous compounds have demonstrated significant antibacterial activity against pathogens such as Escherichia coli , Staphylococcus aureus , and Bacillus subtilis , with the metal complexes often exhibiting enhanced efficacy compared to the free ligand by disrupting bacterial cell respiration and protein synthesis . Furthermore, structurally related bis(dimethylamino)benzophenone Schiff bases are actively explored as potent inhibitors of the α-glucosidase enzyme, making them promising lead compounds for metabolic disease research, particularly for type II diabetes mellitus . The mechanism of action in this context often involves competitive inhibition, where the compound fits effectively into the enzyme's active site, as confirmed by kinetic and molecular docking studies . This reagent is provided for research applications exclusively, including the development of novel antibacterial agents, enzyme inhibition studies, and the synthesis of functional metal-organic complexes.

Properties

CAS No.

15257-27-9

Molecular Formula

C24H26N4

Molecular Weight

370.5 g/mol

IUPAC Name

4-[[4-[[4-(dimethylamino)phenyl]methylideneamino]phenyl]iminomethyl]-N,N-dimethylaniline

InChI

InChI=1S/C24H26N4/c1-27(2)23-13-5-19(6-14-23)17-25-21-9-11-22(12-10-21)26-18-20-7-15-24(16-8-20)28(3)4/h5-18H,1-4H3

InChI Key

IHNJTQVBLBPBEC-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NC2=CC=C(C=C2)N=CC3=CC=C(C=C3)N(C)C

Origin of Product

United States

Preparation Methods

Reaction Mechanism

The compound is synthesized via a Schiff base formation reaction, where the primary amine groups of 1,4-phenylenediamine react with the aldehyde groups of 4-dimethylaminobenzaldehyde. The general reaction is:

1,4-Phenylenediamine+2×4-DimethylaminobenzaldehydeN,N’-Bis-(4-dimethylaminobenzylidene)-1,4-phenylenediamine+2×H2O\text{1,4-Phenylenediamine} + 2 \times \text{4-Dimethylaminobenzaldehyde} \rightarrow \text{N,N'-Bis-(4-dimethylaminobenzylidene)-1,4-phenylenediamine} + 2 \times \text{H}_2\text{O}

This reaction proceeds under reflux in ethanol, with the elimination of water driving the equilibrium toward product formation.

Standard Synthesis Protocol

Procedure :

  • Molar Ratio : 1:2 stoichiometry of 1,4-phenylenediamine to 4-dimethylaminobenzaldehyde.

  • Solvent : Ethanol (20–40 mL per mmol of diamine).

  • Reaction Conditions : Reflux at 78–80°C for 12–24 hours.

  • Workup : Cool the mixture to room temperature, filter the yellow precipitate, and wash with cold ethanol.

  • Purification : Recrystallization from ethanol or ethyl acetate/hexane mixtures.

Yield : 70–85% (reported for analogous Schiff bases).

Optimization Strategies

Solvent Effects

SolventReaction Time (h)Yield (%)Purity (HPLC)
Ethanol247898.5
Methanol188297.8
Acetonitrile366595.2
Data adapted from studies on analogous Schiff bases.

Ethanol is preferred due to its moderate polarity and ability to dissolve both reactants. Methanol shortens reaction time but may require stricter temperature control to avoid side reactions.

Catalytic Enhancements

  • Acid Catalysts : Trace acetic acid (0.1–1.0 mol%) accelerates imine formation by protonating the carbonyl oxygen.

  • Microwave Assistance : Reduces reaction time to 15–30 minutes at 100°C, improving yields to 88–92% in pilot studies.

Characterization and Analytical Data

Spectroscopic Data

TechniqueKey Features
FT-IR - C=N stretch: 1605–1620 cm⁻¹

| ¹H-NMR | - Imine proton (HC=N): δ 8.25–8.40 ppm (s, 2H)
| - Aromatic protons: δ 6.60–7.80 ppm (m, 12H). |
| UV-Vis | π→π* transition: λ<sub>max</sub> = 378–385 nm (acetonitrile). |

Elemental Analysis

ElementCalculated (%)Observed (%)
C77.8077.65
H7.027.10
N15.1214.98
Data from.

Alternative Synthetic Routes

Solid-State Synthesis

Grinding equimolar amounts of 1,4-phenylenediamine and 4-dimethylaminobenzaldehyde in a mortar for 30 minutes yields the product without solvent. This method is eco-friendly but requires post-synthesis purification (85% yield).

Hydrogenation of Nitro Precursors

A two-step method involves:

  • Condensation of paranitroaniline with 4-dimethylaminobenzaldehyde to form a nitro-Schiff base.

  • Hydrogenation using Pd/C or Raney nickel under H<sub>2</sub> (1–3 atm) to reduce nitro groups to amines.
    Yield: 90–95% after column chromatography.

Industrial-Scale Production

Continuous Flow Reactors

Patent CN103467305A describes a continuous process for analogous phenylenediamine derivatives:

  • Reactor Type : Tubular reactor with solid catalyst (Pt/C or Pd/C).

  • Conditions : 150–200°C, 0.5–2.5 MPa H<sub>2</sub>.

  • Throughput : 1.2 kg/hr with 99% conversion and 95% selectivity .

Chemical Reactions Analysis

Types of Reactions

N,N’-Bis-(4-dimethylaminobenzylidene)-1,4-phenylenediamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the imine group back to the corresponding amine.

    Substitution: The compound can participate in substitution reactions, where the dimethylamino groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce the corresponding amine derivatives.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C24H26N4
  • Molecular Weight : Approximately 398.49 g/mol
  • IUPAC Name : N,N'-bis[(4-dimethylaminophenyl)methylene]-1,4-phenylenediamine

The compound features two dimethylamino groups attached to a benzylidene structure linked by a phenylenediamine backbone. This unique arrangement contributes to its reactivity and biological properties.

Antibacterial Activity

Research indicates that N,N'-Bis-(4-dimethylaminobenzylidene)-1,4-phenylenediamine exhibits notable antibacterial properties. It has been synthesized as a Schiff base ligand and tested for its efficacy against various bacterial strains.

  • Mechanism of Action : The compound disrupts bacterial cell wall synthesis, which is crucial for the survival of many pathogens. Its structural similarity to known antibiotics allows it to interact with target enzymes involved in cell wall biosynthesis.

Antitubercular Potential

This compound has been investigated for its potential as an antitubercular agent. It targets Mycobacterium tuberculosis, inhibiting mycolic acid synthesis—a vital component of the bacterial cell wall.

  • Case Study : In vitro studies have shown that derivatives of this compound can effectively inhibit the growth of drug-resistant strains of Mycobacterium tuberculosis, making it a candidate for further development in tuberculosis treatment .

Dye Synthesis

This compound is also utilized in dye chemistry, particularly for synthesizing azo dyes. Its ability to form colored complexes makes it valuable in textile and material industries.

Synthesis Steps:

  • Reactants Preparation : Mix equimolar amounts of 4-dimethylaminobenzaldehyde and 1,4-phenylenediamine in an appropriate solvent (e.g., ethanol).
  • Condensation Reaction : Heat the mixture under reflux conditions for several hours.
  • Purification : Isolate the product through recrystallization or chromatography techniques.

Mechanism of Action

The mechanism of action of N,N’-Bis-(4-dimethylaminobenzylidene)-1,4-phenylenediamine involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, such as enzymes and DNA, leading to various biological effects. The compound’s antibacterial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymatic functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1. Structural Analogues

The following compounds share structural similarities but differ in substituents, synthesis, and applications:

Compound Name Substituents Synthesis Method Key Applications Biological Activity References
N,N'-Bis-(4-dimethylaminobenzylidene)-1,4-phenylenediamine 4-dimethylaminobenzylidene Condensation of 1,4-phenylenediamine and 4-dimethylaminobenzaldehyde Metal coordination (Co, Mn, Mo), antimicrobial agents Active against E. coli, S. typhi
N,N'-Bis(4-pyridylmethylene)benzene-1,4-diamine 4-pyridylmethylene Condensation with pyridine-4-carbaldehyde Coordination polymers, crystallography studies Not reported
N,N′-Bis(2-hydroxybenzylidene)-1,4-phenylenediimine 2-hydroxybenzylidene Condensation with 2-hydroxybenzaldehyde Bidentate ligand (via hydroxyl oxygen), metal complexes Moderate antimicrobial activity
N,N'-Bis(diphenylmethyl)benzene-1,4-diamine Diphenylmethyl Arylation of 1,4-dibromobenzene with diphenylamine Organic-metal hybrid materials Not reported
N,N′-Bis(methylphenyl)-1,4-benzenediamine Methylphenyl Nucleophilic aromatic substitution Polymer/dye intermediates Not reported
2.2. Key Differences
  • Electronic Properties: The dimethylamino group in this compound enhances electron-donating capacity, improving metal coordination efficiency compared to hydroxybenzylidene or pyridyl analogues . Pyridyl substituents () introduce nitrogen coordination sites but lack the electron-donating strength of dimethylamino groups.
  • Reactivity and Applications: Schiff bases with hydroxyl groups (e.g., 2-hydroxybenzylidene) form stable complexes via oxygen coordination but show lower antimicrobial potency compared to dimethylamino-substituted ligands . Non-Schiff base analogues like N,N'-Bis(phenylmethyl)benzene-1,4-diamine () lack imine bonds, limiting their use in metal coordination but serving as intermediates in polymer synthesis .
  • Biological Activity: Metal complexes of this compound exhibit superior antimicrobial activity compared to hydroxybenzylidene derivatives, likely due to enhanced electron delocalization and metal-ligand stability .

Biological Activity

N,N'-Bis-(4-dimethylaminobenzylidene)-1,4-phenylenediamine (DBPDA) is a synthetic compound with significant biological activity, particularly in the fields of antimicrobial and anticancer research. This article explores its structure, synthesis, biological properties, and potential applications based on diverse sources.

Chemical Structure and Properties

DBPDA has the molecular formula C24H26N4\text{C}_{24}\text{H}_{26}\text{N}_{4} and a molecular weight of approximately 398.49 g/mol. The compound features two dimethylamino groups attached to a benzylidene moiety, which contributes to its biological activity. Its structure can be represented as follows:

N N Bis 4 dimethylaminobenzylidene 1 4 phenylenediamine\text{N N Bis 4 dimethylaminobenzylidene 1 4 phenylenediamine}

Synthesis

The synthesis of DBPDA can be achieved through the condensation reaction between 4-dimethylaminobenzaldehyde and 1,4-phenylenediamine. The reaction typically occurs under acidic conditions, leading to the formation of the desired Schiff base. The general reaction scheme is illustrated below:

4 Dimethylaminobenzaldehyde+1 4 PhenylenediamineDBPDA+H2O\text{4 Dimethylaminobenzaldehyde}+\text{1 4 Phenylenediamine}\rightarrow \text{DBPDA}+\text{H}_2\text{O}

Antimicrobial Activity

DBPDA exhibits notable antimicrobial properties. Studies have shown that it effectively inhibits the growth of various bacterial strains. For instance:

  • Minimum Inhibitory Concentration (MIC) values for DBPDA against common pathogens such as Staphylococcus aureus and Escherichia coli have been reported to be in the range of 16-32 µM, indicating moderate to strong antibacterial activity .

The mechanism of action is believed to involve disruption of cell wall integrity and interference with essential metabolic pathways in bacteria.

Anticancer Activity

Recent research has highlighted the potential of DBPDA as an anticancer agent. In vitro studies have demonstrated that it possesses cytotoxic effects against several cancer cell lines:

  • Capan-1 (pancreatic cancer)
  • DND-41 (acute lymphoblastic leukemia)
  • HL-60 (acute myeloid leukemia)

The IC50 values for these cell lines range from 1.1 µM to 10 µM, suggesting that DBPDA could serve as a lead compound for further development in cancer therapy .

Case Studies

Several case studies have been conducted to evaluate the efficacy of DBPDA:

  • Study on Antibacterial Efficacy :
    • A study assessed the antibacterial activity of DBPDA against E. coli and S. aureus. The results indicated that DBPDA significantly reduced bacterial viability at concentrations as low as 16 µM .
  • Anticancer Activity Evaluation :
    • In a comparative study against standard chemotherapeutics, DBPDA showed enhanced selectivity towards HL-60 cells compared to conventional agents like doxorubicin .

Q & A

Q. Methodological Approach :

  • Use Job’s method (continuous variation) to determine stoichiometry experimentally.
  • Validate with DFT calculations to model preferred coordination modes (e.g., bidentate vs. tridentate binding) .

What strategies are recommended for designing antimicrobial activity studies with this compound?

Advanced Research Question

  • Test Organisms : Prioritize gram-negative bacteria (e.g., E. coli, S. typhi) due to enhanced activity of metal complexes over ligands .
  • Concentration Range : Screen 50–200 µg/mL via agar-well diffusion, using DMF as a negative control .
  • Mechanistic Insight : Combine with molecular docking to predict interactions with microbial enzymes (e.g., DNA gyrase) .

How can structural modifications enhance electrochemical properties for applications in electrochromic materials?

Advanced Research Question
Integrate tetraphenylethylene (TPE) units to leverage aggregation-induced emission (AIE) and redox-active tetraphenyl-p-phenylenediamine (TPPA) moieties . For example:

  • Electrofluorochromism : Fluorescence contrast ratios >10:1 achieved in polymer films.
  • Stability : Cyclic voltammetry in 0.1 M TBAP/ACN shows reversible redox peaks at +0.8 V (oxidation) and −0.5 V (reduction) .

What safety protocols are critical when handling this compound in laboratory settings?

Basic Research Question

  • PPE : Nitrile gloves, lab coats, and safety goggles (prevents skin/eye irritation) .
  • Ventilation : Use fume hoods due to potential inhalation risks during synthesis .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

How can computational modeling guide the design of polynuclear architectures using this ligand?

Advanced Research Question

  • Decoherence Control : Select metal centers (e.g., Co(II)) with low spin-orbit coupling for quantum coherence in single-molecule magnets .
  • Magnetic Interactions : Use CASSCF/NEVPT2 calculations to predict exchange coupling constants (J) between metal ions .

What are the applications of this ligand in synthesizing functional polymers?

Advanced Research Question

  • Polyamides : Combine with aromatic dicarboxylic acids (e.g., terephthaloyl chloride) to form thermally stable polymers (Tg = 257–287°C, char yield >72% at 800°C) .
  • MOFs : Use carboxylate derivatives (e.g., TCPPDA) to construct porous frameworks for gas storage or catalysis .

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